molecular formula C19H17N3O6S B2708413 N-(2H-1,3-benzodioxol-5-yl)-2-[3-(4-methylbenzenesulfonyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide CAS No. 941969-78-4

N-(2H-1,3-benzodioxol-5-yl)-2-[3-(4-methylbenzenesulfonyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide

Cat. No.: B2708413
CAS No.: 941969-78-4
M. Wt: 415.42
InChI Key: VAAGPHOTFJEPER-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-2-[3-(4-methylbenzenesulfonyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide is a synthetic chemical reagent intended for research applications. Compounds featuring the 1,3-benzodioxole moiety are of significant interest in medicinal chemistry and are frequently investigated as potential pharmacophores for various biological targets . Similarly, molecular frameworks containing sulfonyl and imidazolone groups are often explored for their diverse biological activities, which can include enzyme inhibition . This product is offered as a tool for qualified researchers in early-stage discovery and chemical biology. It is supplied for laboratory research purposes only and is not intended for diagnostic, therapeutic, or any other human use. Buyers are responsible for verifying the product's suitability, identity, and purity for their specific research applications.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[3-(4-methylphenyl)sulfonyl-2-oxoimidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O6S/c1-13-2-5-15(6-3-13)29(25,26)22-9-8-21(19(22)24)11-18(23)20-14-4-7-16-17(10-14)28-12-27-16/h2-10H,11-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAAGPHOTFJEPER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CN(C2=O)CC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-[3-(4-methylbenzenesulfonyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzodioxole Ring: Starting from catechol, the benzodioxole ring can be formed by reacting with methylene chloride under acidic conditions.

    Synthesis of the Imidazole Ring: The imidazole ring can be synthesized via a condensation reaction involving glyoxal, ammonia, and an appropriate aldehyde.

    Coupling Reactions: The benzodioxole and imidazole intermediates can be coupled using a sulfonyl chloride derivative under basic conditions to form the final compound.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-2-[3-(4-methylbenzenesulfonyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfonyl groups to thiols.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potentially explored as a drug candidate for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-[3-(4-methylbenzenesulfonyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. The exact pathways and molecular targets would depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Variations

Compound 28 (N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide)
  • Core Structure : Benzimidazole instead of imidazolone.
  • Substituents : Retains the benzodioxol group but lacks the sulfonyl moiety.
  • Activity : Acts as an indoleamine 2,3-dioxygenase-1 (IDO1) inhibitor, highlighting the role of benzodioxol-acetamide derivatives in enzyme targeting .
  • Synthesis : Achieved 84% yield via acid-amine coupling and column chromatography (PE/EtOAc 3:7) .
Compound 11p (S)-2-(5-(but-3-en-1-yl)-1-methyl-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(4-methyl-3-(1-methyl-7-((6-methylpyridin-3-yl)amino)-2-oxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)phenyl)acetamide
  • Core Structure: Diazepinone and pyrimido-pyrimidine moieties.
  • Synthesis: No yield data provided, but structural complexity suggests multi-step synthesis .
Compound 4 (2-(1H-Indol-3-yl-methyl)-1,3,4-oxadiazole-5-thiol)
  • Core Structure : Oxadiazole instead of imidazolone.
  • Substituents : Indole and thiol groups, which may influence redox activity or metal binding .

Substituent Effects

  • Sulfonyl Groups: The target compound’s tosyl group likely improves metabolic stability compared to non-sulfonylated analogs (e.g., Compound 28). Sulfonyl groups are known to enhance binding to hydrophobic enzyme pockets.
  • Benzodioxol vs. Indole/Benzimidazole : Benzodioxol’s electron-rich structure may favor interactions with aromatic residues in enzymes, while indole/benzimidazole groups offer hydrogen-bonding versatility .

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-[3-(4-methylbenzenesulfonyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide is a compound of significant interest due to its potential biological activities. This article explores its molecular characteristics, mechanisms of action, and relevant research findings, including case studies and data tables summarizing its biological effects.

Molecular Characteristics

The compound has a complex structure that contributes to its biological activity. Below is a summary of its chemical properties:

PropertyValue
Molecular Weight396.46 g/mol
Molecular FormulaC19H20N2O5S
LogP (Partition Coefficient)3.787
Polar Surface Area58.49 Ų
Hydrogen Bond Acceptors7
Hydrogen Bond Donors1

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Interaction : It may inhibit or activate specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Binding : The compound can bind to various cellular receptors, modulating signal transduction pathways that affect cell growth and survival.
  • DNA/RNA Interaction : There is potential for intercalation into DNA or RNA, impacting gene expression and replication processes.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have shown that this compound exhibits cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Activity

In a study assessing the efficacy of the compound against liver cancer cells (Hep3B), it was found to have an IC50 value of approximately 134.2 µM, indicating moderate potency against these cells. The mechanism behind this activity involves the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways associated with cancer growth .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro tests demonstrated effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound possesses broad-spectrum antimicrobial activity, which could be beneficial in developing new antibacterial agents .

Q & A

Q. Key challenges :

  • Maintaining regioselectivity during substitutions on the imidazole ring .
  • Minimizing hydrolysis of the sulfonyl group under acidic or basic conditions .

What analytical techniques are recommended to confirm the structure and purity of this compound?

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR verify the presence of benzodioxole protons (~6.8–7.0 ppm) and sulfonyl/imine groups .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]+^+) and fragments .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% recommended) and monitor reaction progress .

How can reaction yields be optimized while minimizing by-products?

Q. Advanced

  • Reagent selection : Use coupling agents (e.g., EDC/HOBt) to enhance acetamide bond formation efficiency .
  • Temperature control : Maintain reflux conditions (e.g., 80–100°C) for imidazole ring closure while avoiding thermal decomposition .
  • By-product mitigation : Add scavengers (e.g., molecular sieves) to absorb water in condensation reactions .

Example : A study achieved 78% yield by optimizing reaction time (5 hours) and using sodium acetate as a base in acetic acid .

How can researchers resolve contradictions in reported biological activity data for this compound?

Q. Advanced

  • Standardized assays : Reproduce studies under identical conditions (e.g., cell lines, dosage) to isolate variables .
  • Orthogonal validation : Use complementary assays (e.g., enzymatic inhibition + cellular viability) to confirm target engagement .
  • Structural analogs : Compare activity trends across derivatives to identify critical functional groups (e.g., sulfonyl vs. non-sulfonyl variants) .

What computational methods predict the biological targets of this compound?

Q. Advanced

  • Molecular docking : Screen against protein databases (e.g., PDB) to identify binding affinities for kinases or GPCRs .
  • QSAR modeling : Correlate structural features (e.g., logP, H-bond acceptors) with activity data from analogs .
  • Reaction path search : Use quantum chemical calculations (e.g., DFT) to predict metabolic pathways or reactive intermediates .

How should stability studies be designed to assess this compound under varying pH and temperature conditions?

Q. Basic

  • Accelerated stability testing : Incubate the compound at 40°C/75% RH for 4 weeks and analyze degradation via HPLC .
  • pH profiling : Test solubility and stability in buffers (pH 1–10) to identify optimal storage conditions .

Findings : Sulfonyl-containing imidazoles are prone to hydrolysis under strongly acidic (pH < 3) or basic (pH > 10) conditions .

What strategies address regioselectivity challenges during substitutions on the imidazole ring?

Q. Advanced

  • Protecting groups : Temporarily block reactive sites (e.g., NH groups) to direct substitutions to desired positions .
  • Metal catalysis : Use Pd-catalyzed cross-coupling to control C-H functionalization .
  • Computational guidance : Predict reactive sites using Fukui indices or electron density maps .

How can researchers integrate experimental and computational data for efficient reaction design?

Q. Advanced

  • ICReDD framework : Combine quantum chemistry (e.g., reaction path searches) with experimental feedback to optimize conditions .
  • Machine learning : Train models on historical reaction data (e.g., solvent effects, yields) to predict optimal parameters .

What purification methods are effective for isolating this compound?

Q. Basic

  • Recrystallization : Use solvent mixtures like ethanol/water or DMF/acetic acid to remove impurities .
  • Column chromatography : Employ silica gel with gradient elution (e.g., hexane/ethyl acetate) for polar by-products .

How does the sulfonyl group influence the compound’s reactivity and biological activity?

Q. Advanced

  • Electron-withdrawing effects : The sulfonyl group stabilizes the imidazole ring, reducing electrophilic substitution but enhancing hydrogen-bonding interactions with biological targets .
  • Metabolic stability : Sulfonyl moieties slow oxidative metabolism, potentially prolonging half-life in vivo .

Comparative data : Sulfonyl analogs show 3–5× higher kinase inhibition compared to non-sulfonyl derivatives .

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